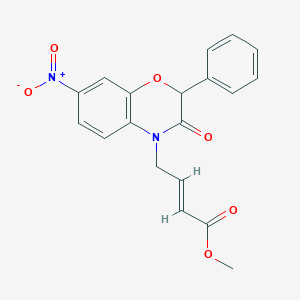
1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea
Descripción general
Descripción
1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea (5-BPIU) is a small organic molecule with a wide range of applications in scientific research. It is an important tool in organic synthesis, as it can be used to create a variety of compounds with different functional groups. 5-BPIU is also used in a variety of biochemical and physiological studies, due to its ability to interact with proteins and other molecules.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Hybrid catalysts, involving organocatalysts, metal catalysts, and others, have been extensively studied for their utility in synthesizing complex organic compounds, such as pyranopyrimidine scaffolds, which are crucial in medicinal chemistry due to their bioactive potential. The use of diverse catalysts facilitates the development of lead molecules with enhanced selectivity, stability, and reduced toxicity, thereby advancing drug design and discovery efforts (Parmar, Vala, & Patel, 2023).
Ureas in Drug Design
Ureas possess unique hydrogen binding capabilities, making them integral in small molecules for drug-target interactions. Their incorporation in drug design enhances the modulation of selectivity and pharmacokinetic profiles of lead molecules. Research has identified various urea derivatives as modulators of biological targets, underscoring the significance of urea moieties in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
Chemical Inhibitors in Metabolism
The specificity of chemical inhibitors towards cytochrome P450 isoforms in human liver microsomes is critical for understanding drug-drug interactions and metabolic pathways. Selective inhibitors help delineate the involvement of specific CYP isoforms in drug metabolism, informing safer and more effective therapeutic strategies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Urease Inhibitors in Medical Applications
Urease inhibitors target the enzyme urease, involved in infections caused by Helicobacter pylori and Proteus species. While acetohydroxamic acid is the only clinically used urease inhibitor, research continues to explore novel compounds with reduced side effects for treating urinary and gastric tract infections, highlighting the ongoing need for effective urease inhibition strategies (Kosikowska & Berlicki, 2011).
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSLBGHWJWVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B503328.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-fluorobenzamide](/img/structure/B503330.png)
![2-(allylsulfanyl)-7-chloro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503332.png)
![8-({4-Nitrobenzyl}oxy)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B503333.png)
![8-[(4-Chlorobenzyl)oxy]-2-{4-nitrophenyl}imidazo[1,2-a]pyridine](/img/structure/B503335.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B503336.png)
![1-allyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503338.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B503341.png)
![1-(3-chlorobenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503342.png)
![12-[(2,5-dichlorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503344.png)

![3-chloro-12-(4-fluorophenyl)quinoxalino[2,3-b][1,4]benzoxazepin-13(12H)-one](/img/structure/B503348.png)
![4-{[8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl]methyl}benzonitrile](/img/structure/B503349.png)
![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)